

(2R,4R)-Boc-D-Pro(4-N3)-OH molecular weight and formula

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Compound of Interest

Compound Name: (2R,4R)-Boc-D-Pro(4-N3)-OH

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An In-depth Technical Guide to (2R,4R)-Boc-D-Pro(4-N3)-OH

For researchers, scientists, and professionals in drug development, the strategic incorporation of modified amino acids is crucial for creating novel peptides and bioconjugates with enhanced properties. **(2R,4R)-Boc-D-Pro(4-N3)-OH**, also known as (2R,4R)-4-azido-N-(tert-butoxycarbonyl)-D-proline, is a key building block in this field. Its azido functional group makes it particularly valuable for "click chemistry," a class of biocompatible reactions that enable the efficient and specific covalent linking of molecular components.

This guide provides essential technical data, experimental protocols, and a visual representation of the workflows involving this versatile compound.

Core Molecular Data

The fundamental properties of **(2R,4R)-Boc-D-Pro(4-N3)-OH** are summarized below, providing a quick reference for experimental planning and analysis.

Property	Value
Molecular Formula	C ₁₀ H ₁₆ N ₄ O ₄ [1]
Molecular Weight	256.3 g/mol [1]
CAS Number	650601-59-5 [1]
Appearance	White crystalline powder [1]
Purity	≥ 99% (Assay by titration, HPLC) [1]
Melting Point	76 - 80 °C [1]
Storage Conditions	2-8 °C [1]

Experimental Protocols

The azido group on the proline ring allows for its conjugation to alkyne-containing molecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of click chemistry. Below are detailed methodologies for its use in peptide synthesis and subsequent bioconjugation.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

(2R,4R)-Boc-D-Pro(4-N3)-OH can be incorporated into a peptide sequence using standard Boc-chemistry solid-phase peptide synthesis (SPPS) protocols.

General Boc-SPPS Cycle:

- Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin for a C-terminal acid, or BHA resin for a C-terminal amide). Swell the resin in dichloromethane (DCM).
- Deprotection: Remove the N-terminal Boc protecting group from the resin-bound amino acid or peptide by treating it with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.[\[2\]](#)
- Washes: Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA and byproducts.[\[2\]](#)

- Neutralization: Neutralize the resulting trifluoroacetate salt on the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to yield the free amine.
- Coupling:
 - In a separate vessel, pre-activate **(2R,4R)-Boc-D-Pro(4-N3)-OH** (typically 3-4 equivalents relative to the resin loading) with a coupling reagent such as HBTU/HCTU in the presence of an amine base like DIEA in a solvent like N,N-dimethylformamide (DMF).
 - Add the activated amino acid solution to the resin.
 - Allow the coupling reaction to proceed for 1-2 hours at room temperature.
 - Monitor the reaction completion using a qualitative test (e.g., ninhydrin test).
- Washes: Wash the resin with DMF and DCM to remove excess reagents.
- Repeat: Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid in the desired sequence.
- Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing peptide (synthesized as above) to an alkyne-functionalized molecule.

Materials:

- Azide-functionalized peptide.
- Alkyne-functionalized molecule (e.g., a fluorescent dye, a drug molecule, or a PEG chain).
- Copper(II) sulfate (CuSO_4).

- Sodium ascorbate.
- A copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) oxidation state and accelerate the reaction.
- Reaction buffer (e.g., phosphate-buffered saline (PBS) or a buffer compatible with the biomolecules).

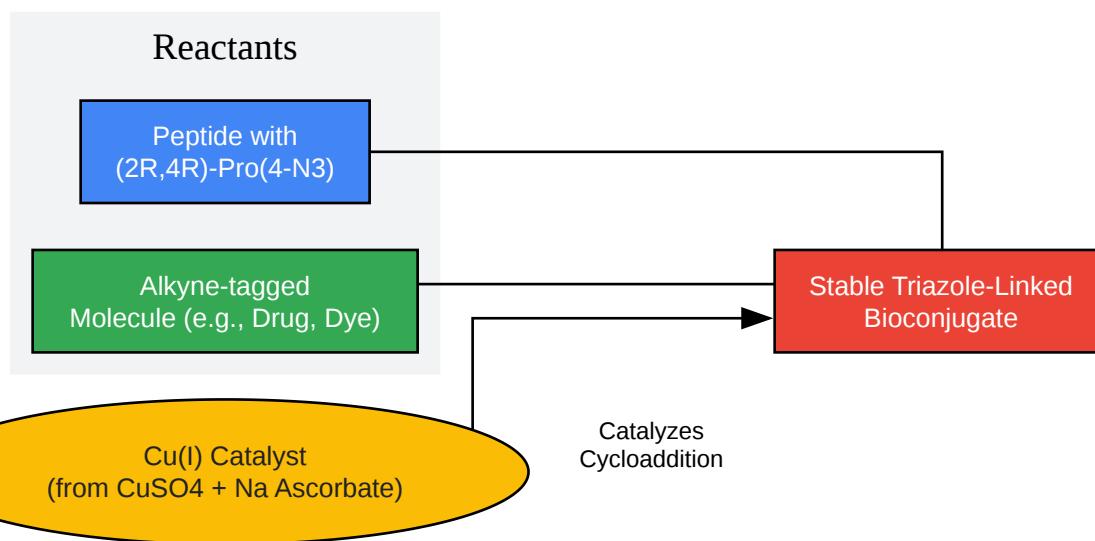
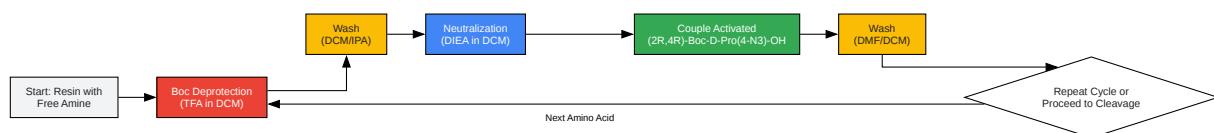
Procedure:

- Reagent Preparation:
 - Prepare stock solutions of your azide-peptide and alkyne-molecule in the chosen reaction buffer.
 - Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
 - Prepare a premixed solution of CuSO₄ and the copper ligand. For example, a 20 mM CuSO₄ stock and a 50 mM ligand stock.
- Reaction Setup:
 - In a reaction vessel, combine the azide-peptide and the alkyne-molecule in the reaction buffer.
 - Add the premixed CuSO₄/ligand solution to the reaction mixture. The final concentration of copper is typically in the range of 0.1 to 1 mM.
 - Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess (e.g., 5-10 mM) to maintain a reducing environment.
- Incubation:
 - Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction can be gently mixed during this time.
- Purification:

- Once the reaction is complete, the resulting triazole-linked conjugate can be purified using methods appropriate for the molecules involved, such as HPLC, size-exclusion chromatography, or dialysis.

Visualized Workflow and Pathways

The following diagrams illustrate the key processes involving **(2R,4R)-Boc-D-Pro(4-N3)-OH**.



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References

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